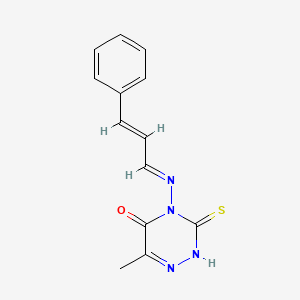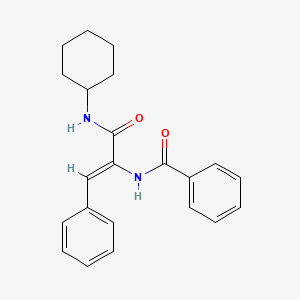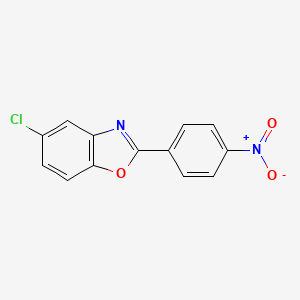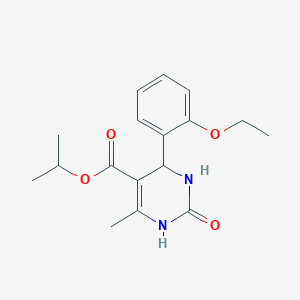
6-methyl-4-((E)-((E)-3-phenylallylidene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one is a complex organic compound with a unique structure that includes a triazine ring, a phenylprop-2-en-1-ylidene group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a triazine derivative with a phenylprop-2-en-1-ylidene amine in the presence of a sulfurizing agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives.
Scientific Research Applications
6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share the sulfur-containing heterocycle and have similar applications in medicinal chemistry.
Triazine derivatives: Compounds with a triazine ring structure are widely studied for their diverse biological activities.
Uniqueness
6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one is unique due to its combination of a triazine ring with a phenylprop-2-en-1-ylidene group and a sulfanylidene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H12N4OS |
|---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
6-methyl-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H12N4OS/c1-10-12(18)17(13(19)16-15-10)14-9-5-8-11-6-3-2-4-7-11/h2-9H,1H3,(H,16,19)/b8-5+,14-9+ |
InChI Key |
GLYBEFLBGZAGKM-KBEUXKDCSA-N |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11684626.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11684628.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684636.png)


![4-methyl-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 2-methoxybenzoate](/img/structure/B11684670.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684678.png)

![N'-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B11684687.png)
![2-methoxyethyl 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B11684701.png)
![2-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11684716.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11684722.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11684732.png)
